Hydroxythiovardenafil
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Overview
Description
Hydroxythiovardenafil is a chemical compound with the molecular formula C23H32N6O4S2 and a molecular weight of 520.67 g/mol . It is a derivative of vardenafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor used in the treatment of erectile dysfunction . This compound has been identified as an analogue of vardenafil, often found as an adulterant in dietary supplements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxythiovardenafil involves multiple steps, starting from the basic structure of vardenafilThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
Hydroxythiovardenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted analogues.
Scientific Research Applications
Hydroxythiovardenafil has several scientific research applications, including:
Mechanism of Action
Hydroxythiovardenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow . The molecular targets include the PDE-5 enzyme and the cGMP signaling pathway, which are crucial for its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Vardenafil: The parent compound, used in the treatment of erectile dysfunction.
Sildenafil: Another PDE-5 inhibitor with similar pharmacological effects.
Tadalafil: A longer-acting PDE-5 inhibitor used for similar indications.
Uniqueness
Hydroxythiovardenafil is unique due to the presence of a hydroxyethyl group and a thione group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogues. These structural differences can affect its potency, duration of action, and potential side effects .
Properties
IUPAC Name |
2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S2/c1-4-6-20-24-16(3)21-23(34)25-22(26-29(20)21)18-15-17(7-8-19(18)33-5-2)35(31,32)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMTWHWNRQQKJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912576-30-8 |
Source
|
Record name | Hydroxythiovardenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912576308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXYTHIOVARDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZM089IBKI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is significant about the detection of Hydroxythiovardenafil in a herbal dietary supplement?
A1: The detection of this compound in a herbal dietary supplement is significant because this compound is a structural analog of Vardenafil, a prescription medication used to treat erectile dysfunction []. The presence of this unlabeled pharmaceutical adulterant in a product marketed as a natural supplement raises serious concerns about consumer safety. This finding highlights the importance of rigorous testing and regulation of dietary supplements to protect public health. []
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